

Technical Support Center: KAN-101 Clinical Trials

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Compound of Interest		
Compound Name:	KIN101	
Cat. No.:	B2675907	Get Quote

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in clinical trials of KAN-101.

Frequently Asked Questions (FAQs)

Troubleshooting & Optimization

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Question	Answer
What is the mechanism of action of KAN-101?	KAN-101 is a liver-targeted immune tolerance therapy. It is composed of deamidated gliadin peptides, the primary antigen in celiac disease, conjugated to a glycosylation signature that targets the liver.[1][2][3] By delivering the antigen to the liver, KAN-101 leverages the organ's natural tolerogenic pathways to "reeducate" the immune system, inducing tolerance to gluten and preventing an inflammatory response.[1][4]
What are the most common adverse events observed with KAN-101?	In Phase 1 clinical trials, the most frequently reported treatment-related adverse events were mild to moderate in severity (Grade 2 or lower). These events are consistent with the symptoms of celiac disease following gluten exposure and include nausea, diarrhea, abdominal pain, and vomiting.
Have any serious adverse events been reported?	No, to date, there have been no reports of Grade 3-4 adverse events, serious adverse events, dose-limiting toxicities, or deaths associated with KAN-101 administration in clinical trials.
Is there evidence of liver toxicity with KAN-101?	KAN-101 is designed to target the liver to induce immune tolerance. Pharmacokinetic studies have shown that KAN-101 is rapidly cleared from the systemic circulation and does not accumulate with repeated dosing, which is a favorable safety feature. The available clinical trial data have not indicated any drug-induced liver injury.
How is KAN-101 administered?	KAN-101 is administered via intravenous (IV) infusion.



Troubleshooting Guides for Adverse Event Mitigation

Management of Gastrointestinal Symptoms

Researchers may encounter subjects experiencing gastrointestinal symptoms following KAN-101 administration, particularly after a gluten challenge. These symptoms are generally expected and are indicative of the underlying disease activity before tolerance is fully established.

Experimental Protocol: Monitoring and Management of Gastrointestinal Adverse Events

- Baseline Assessment: Prior to KAN-101 administration, perform a thorough baseline assessment of the subject's typical celiac disease symptoms and their severity. This can be achieved using a standardized patient-reported outcome (PRO) questionnaire.
- Symptom Monitoring: Post-administration, especially following a gluten challenge, subjects should be monitored closely for the onset and severity of gastrointestinal symptoms (nausea, vomiting, abdominal pain, diarrhea). A daily symptom diary can be utilized for this purpose.
- Supportive Care:
 - Nausea and Vomiting: Administer antiemetic agents as per the clinical trial protocol.
 Ensure the subject maintains adequate hydration.
 - Abdominal Pain: Mild analgesics may be considered, as outlined in the study protocol.
 - Diarrhea: Monitor for dehydration and electrolyte imbalance. Supportive measures should be implemented according to the protocol.
- Data Collection and Reporting: All adverse events must be documented in detail, including onset, duration, severity, and any interventions. This data is crucial for the safety analysis of KAN-101.

Quantitative Data Summary: Incidence of Common Treatment-Related Adverse Events in the Phase 1 ACeD Trial



Adverse Event	Part A (Single Ascending Dose) - KAN-101 (n=14)	Part B (Multiple Ascending Dose) - KAN-101 (n=21)	Part B (Multiple Ascending Dose) - Placebo (n=6)
Any Treatment- Related AE	11 (79%)	16 (76%)	2 (33%)
Nausea	Most Commonly Observed	Most Commonly Observed	-
Diarrhea	Most Commonly Observed	Most Commonly Observed	-
Abdominal Pain	Most Commonly Observed	Most Commonly Observed	-
Vomiting	Most Commonly Observed	Most Commonly Observed	-

Data adapted from the ACeD Phase 1 trial.

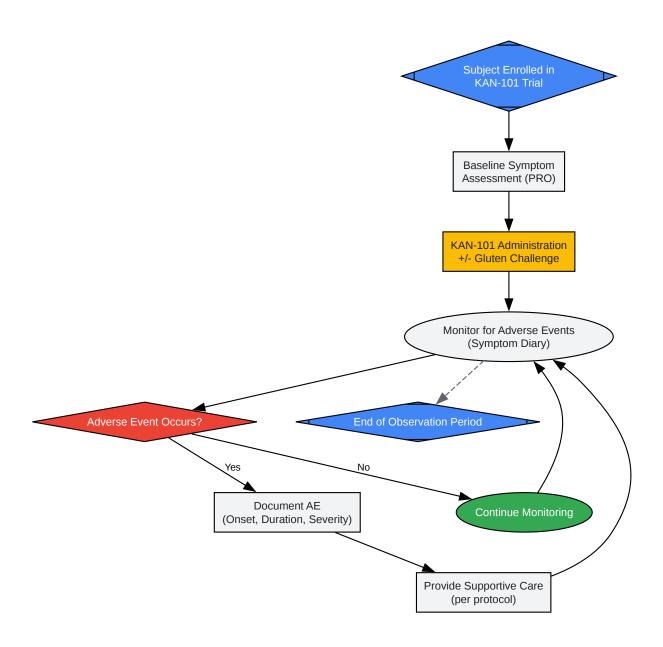
Visualizations



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Caption: KAN-101 Mechanism of Action.





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Caption: Adverse Event Monitoring and Mitigation Workflow.



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